molecular formula C20H23NO2 B563509 4-(2-Piperidylethoxy)benzophenone CAS No. 102156-42-3

4-(2-Piperidylethoxy)benzophenone

Cat. No. B563509
CAS RN: 102156-42-3
M. Wt: 309.409
InChI Key: XSJZQHVJMJGGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Piperidylethoxy)benzophenone is a chemical compound with the molecular formula C20H23NO2 . It is a complex organic compound that falls under the category of benzophenones .


Synthesis Analysis

The synthesis of benzophenone derivatives, such as 4-(2-Piperidylethoxy)benzophenone, can be achieved through various methods. One common method is the Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes, such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .


Molecular Structure Analysis

The molecular structure of 4-(2-Piperidylethoxy)benzophenone consists of a benzophenone core with a piperidine ethoxy group attached to it . The molecular weight of this compound is 309.4 g/mol .

properties

IUPAC Name

phenyl-[4-(2-piperidin-2-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(16-6-2-1-3-7-16)17-9-11-19(12-10-17)23-15-13-18-8-4-5-14-21-18/h1-3,6-7,9-12,18,21H,4-5,8,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJZQHVJMJGGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699059
Record name Phenyl{4-[2-(piperidin-2-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102156-42-3
Record name Phenyl{4-[2-(piperidin-2-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.